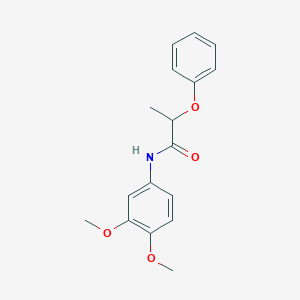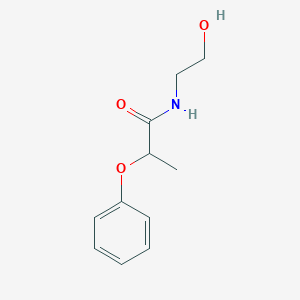![molecular formula C15H13Br2NO2 B290549 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290549.png)
2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide, also known as DHBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHBP belongs to the class of benzamide derivatives and has a molecular weight of 400.1 g/mol.
Mecanismo De Acción
The mechanism of action of 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide is not fully understood, but studies have suggested that it acts by inhibiting various cellular pathways. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has been found to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide can decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide is also soluble in various solvents, making it easy to use in different experimental setups. However, 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has some limitations. It is a synthetic compound that may not fully mimic the natural compounds found in biological systems. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide may also have off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide. One of the significant areas is the development of 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide-based cancer therapies. Further studies are needed to understand the mechanism of action of 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide and its potential synergistic effects with other anticancer drugs. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide can also be studied for its potential applications in other fields such as antibacterial and antifungal therapies.
Conclusion
In conclusion, 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has been extensively studied for its potential applications in cancer therapy, antibacterial, and antifungal therapies. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has several advantages for lab experiments, but it also has some limitations. Future research on 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide can provide valuable insights into its mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide involves the reaction of 2,5-dibromoaniline with 3-(1-hydroxyethyl)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to obtain 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide. The overall reaction scheme is shown below:
Aplicaciones Científicas De Investigación
2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has been extensively studied for its potential applications in various scientific fields. One of the significant research areas is cancer therapy. Studies have shown that 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for cancer therapy.
2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide has also been studied for its antibacterial and antifungal properties. Studies have shown that 2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide can effectively inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Propiedades
Fórmula molecular |
C15H13Br2NO2 |
|---|---|
Peso molecular |
399.08 g/mol |
Nombre IUPAC |
2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H13Br2NO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-8-11(16)5-6-14(13)17/h2-9,19H,1H3,(H,18,20) |
Clave InChI |
ZVRBXEOJODKIFK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)O |
SMILES canónico |
CC(C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




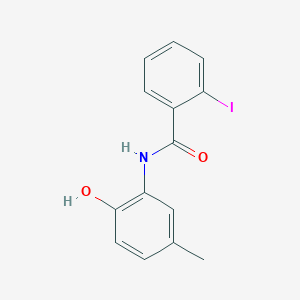
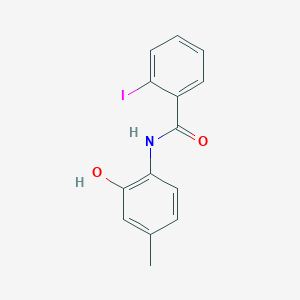
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-iodobenzoate](/img/structure/B290472.png)
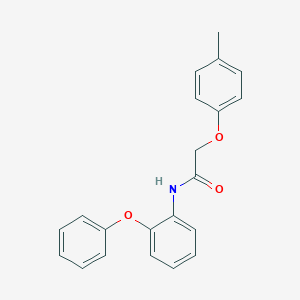
![4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B290477.png)
![4-chloro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290478.png)
![4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B290481.png)

